Ac-D-2-Nal-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

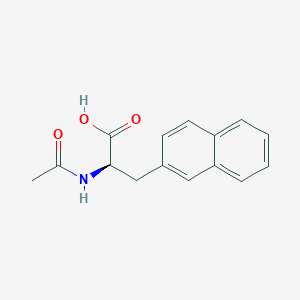

(2R)-2-acetamido-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10(17)16-14(15(18)19)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8,14H,9H2,1H3,(H,16,17)(H,18,19)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTIILKZSFKZMS-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958536 | |

| Record name | N-Acetyl-3-(2-naphthyl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37440-01-0 | |

| Record name | (αR)-α-(Acetylamino)-2-naphthalenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37440-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-3-(2-naphthyl)-D-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037440010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-3-(2-naphthyl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthalenepropanoic acid, α-(acetylamino)-, (αR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-3-(2-NAPHTHYL)-D-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RZ2WM47TL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Ac-D-2-Nal-OH in Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of N-acetyl-D-2-naphthylalanine (Ac-D-2-Nal-OH) when incorporated into peptide therapeutics, with a primary focus on its role in potent Gonadotropin-Releasing Hormone (GnRH) antagonists.

Core Mechanism of Action: Competitive Antagonism of the GnRH Receptor

This compound is a synthetic, non-natural D-amino acid characterized by a bulky, hydrophobic naphthyl group. Its incorporation, particularly at the N-terminus of peptide analogues of GnRH, is a cornerstone in the design of potent antagonists. The primary mechanism of action of these peptides is the competitive and reversible binding to GnRH receptors (GnRHR) on the gonadotrope cells of the anterior pituitary gland.[1][2] This binding physically obstructs the endogenous GnRH from activating its receptor, thereby inhibiting the downstream signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4][5][6] The suppression of these gonadotropins subsequently leads to a rapid and reversible decrease in the production of gonadal steroids, such as testosterone and estrogen.[5]

Unlike GnRH agonists, which initially cause a surge in LH and FSH before downregulating the receptors, antagonists like those containing this compound provide an immediate onset of action without a hormonal flare-up.[5]

Structure-Activity Relationship: The Significance of this compound

The inclusion of this compound in GnRH antagonist peptides is a strategic design choice that confers several advantageous properties:

-

Enhanced Receptor Binding Affinity: The bulky and hydrophobic naphthalene side chain of D-2-Nal contributes to strong hydrophobic interactions within the GnRH receptor's binding pocket, significantly increasing the peptide's affinity for the receptor.[7] The D-configuration of the amino acid is crucial for stabilizing a specific β-II' turn conformation in the peptide, which is optimal for high-affinity receptor binding.[7]

-

Increased Proteolytic Stability: Natural peptides composed of L-amino acids are susceptible to rapid degradation by proteases. The incorporation of D-amino acids like D-2-Nal renders the peptide more resistant to enzymatic cleavage, thereby prolonging its biological half-life.[8][9]

-

Role of N-terminal Acetylation: The acetylation of the N-terminal D-amino acid (the "Ac-" in this compound) serves as a capping group. This modification further enhances the peptide's stability by protecting it from degradation by exopeptidases, which often target the free N-terminus.[8][9][10] N-terminal acetylation can also contribute to a more stable helical conformation of the peptide.[8]

The combination of these features results in peptides with high potency and a prolonged duration of action. For instance, third-generation GnRH antagonists frequently feature a hydrophobic cluster at the N-terminus, which includes Ac-D-2-Nal.[7]

Signaling Pathways

The binding of a GnRH antagonist containing this compound to the GnRH receptor effectively blocks the initiation of the canonical Gαq/11 signaling pathway. This prevents the activation of phospholipase Cβ (PLCβ), the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), and the generation of the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream effects of IP3-mediated calcium mobilization from intracellular stores and DAG-induced activation of protein kinase C (PKC) are inhibited.

Caption: Competitive antagonism of the GnRH receptor by this compound peptides.

Quantitative Data: Binding Affinities of GnRH Antagonists

The potency of GnRH antagonists is typically quantified by their binding affinity (Ki) or their functional inhibitory concentration (IC50). The table below summarizes these values for several prominent GnRH antagonists, many of which incorporate this compound or structurally similar N-terminal modifications.

| Peptide | N-terminal Residue | Binding Affinity (Ki) | IC50 | Species/System | Reference(s) |

| Cetrorelix | Ac-D-2-Nal | ~0.1 nM (pKi = 10) | 1.98 - 4.2 nM | Human GnRHR | [11] |

| Ganirelix | Ac-D-2-Nal | High Affinity | Not specified | Human GnRHR | [3] |

| Abarelix | Ac-D-2-Nal | 0.79 nM (Kd) | 3.5 nM | Human GnRHR | [12] |

| Degarelix | Ac-D-2-Nal | 0.082 ng/mL | Not specified | Human GnRHR | [4] |

| Acyline Analog 9 | Ac-D-Ncy(2-naphthyl) | Not specified | 0.73 nM | Human GnRHR (HEK293 cells) | [13] |

| Acyline Analog 15 | Ac-D-2-Nal | Not specified | 0.31 nM | Human GnRHR (HEK293 cells) | [13] |

| [Ac-Δ3,4Pro...D2Nal...] | Ac-Δ3,4Pro | Enhanced Potency | Not specified | Not specified | [14] |

| GnRH-II Antagonist | Ac-D-2-Nal | Not specified | 0.52 nM | Human GnRH-I Receptor | [15] |

Note: Ki and IC50 values can vary depending on the specific assay conditions, cell type, and radioligand used. The Cheng-Prusoff equation can be used to convert IC50 to Ki, but this requires knowledge of the radioligand's concentration and its affinity for the receptor.[16]

Experimental Protocols

GnRH Receptor Competitive Binding Assay

This assay quantifies the affinity of a test compound (e.g., an this compound-containing peptide) for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the GnRH receptor (e.g., HEK293 cells stably transfected with the human GnRHR) or use pituitary tissue homogenates.

-

Homogenize cells/tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). Determine the protein concentration using a standard method like the BCA assay.[17]

-

-

Competitive Binding Reaction:

-

In a 96-well plate, add the membrane preparation (typically 50-120 µg of protein).

-

Add serial dilutions of the unlabeled test peptide. For determining non-specific binding, use a high concentration of a known GnRH ligand. For total binding, add buffer only.

-

Add a constant concentration of a radiolabeled GnRH analog (e.g., [125I]-[D-Trp6]–GnRH-I).

-

Incubate the plate for a defined period (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.[17]

-

-

Separation and Detection:

-

Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).

-

Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test peptide concentration.

-

Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value.

-

If the Kd of the radioligand is known, calculate the Ki value using the Cheng-Prusoff equation.[16]

-

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Functional Assay: IP1 Accumulation

This assay measures the functional antagonism of the GnRH receptor by quantifying the inhibition of GnRH-induced inositol phosphate production. As IP3 is rapidly metabolized, the more stable downstream metabolite, inositol monophosphate (IP1), is measured in the presence of lithium chloride (LiCl), which blocks its further degradation.

Methodology:

-

Cell Preparation:

-

Plate GnRHR-expressing cells in a suitable format (e.g., 96-well or 384-well plates) and culture until they form a confluent monolayer.

-

-

Antagonist Pre-incubation:

-

Aspirate the culture medium and add a stimulation buffer containing LiCl.

-

Add serial dilutions of the test antagonist peptide to the wells and pre-incubate for a short period (e.g., 15-30 minutes at 37°C).[18]

-

-

Agonist Stimulation:

-

Add a fixed concentration of a GnRH agonist (typically the EC80 concentration, which gives 80% of the maximal response) to all wells except the negative controls.

-

Incubate for a predetermined optimal stimulation time (e.g., 30-60 minutes at 37°C) to allow for IP1 accumulation.[18]

-

-

Cell Lysis and Detection:

-

Lyse the cells according to the assay kit manufacturer's instructions (e.g., using a HTRF-based IP-One assay kit).

-

Add the detection reagents, which typically include an anti-IP1 antibody conjugated to a donor fluorophore (e.g., Europium cryptate) and an IP1 analog conjugated to an acceptor fluorophore (e.g., d2).

-

-

Data Acquisition and Analysis:

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

-

Read the plate on a compatible HTRF reader, measuring the fluorescence emission at two wavelengths.

-

The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.

-

Calculate the concentration of IP1 in each well using a standard curve.

-

Plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.[18]

-

In Vivo Efficacy Model: Testosterone Suppression in Male Rodents

This in vivo protocol assesses the ability of a GnRH antagonist to suppress the hypothalamic-pituitary-gonadal (HPG) axis by measuring circulating testosterone levels in male rats or mice.

Methodology:

-

Animal Model:

-

Use adult male rats (e.g., Sprague-Dawley) or mice. Acclimatize the animals to the housing conditions for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee.

-

-

Dosing and Administration:

-

Prepare the this compound-containing peptide in a suitable vehicle for administration (e.g., subcutaneous or intravenous injection).

-

Divide the animals into groups: a vehicle control group and several treatment groups receiving different doses of the antagonist.

-

Administer the compound to the animals. The dosing regimen can be a single injection or multiple injections over a period of days.[19]

-

-

Blood Sampling:

-

Collect blood samples at various time points post-administration (e.g., 2, 4, 8, 24, 48 hours). The sampling schedule should be designed to capture the onset, magnitude, and duration of the pharmacological effect.

-

Process the blood samples to obtain serum or plasma and store them at -80°C until analysis.

-

-

Hormone Analysis:

-

Measure the concentration of testosterone (and often LH) in the serum/plasma samples using a validated method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Calculate the mean hormone concentrations for each group at each time point.

-

Compare the hormone levels in the treatment groups to the vehicle control group to determine the degree of suppression.

-

Plot the hormone concentration over time to visualize the pharmacodynamic profile of the antagonist. Analyze the data for statistical significance using appropriate methods (e.g., ANOVA).

-

Conclusion

This compound is a critical component in the design of modern peptide-based GnRH antagonists. Its unique structural features—a bulky hydrophobic side chain, a D-amino acid configuration, and N-terminal acetylation—synergistically contribute to high receptor binding affinity, enhanced stability, and potent in vivo activity. The mechanism of action is a direct, competitive antagonism of the GnRH receptor, leading to a rapid and reversible suppression of the HPG axis. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of novel GnRH antagonists incorporating this or similar residues, from initial binding affinity determination to in vivo proof-of-concept.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GnRH Antagonist Protocol Versus GnRH Agonist Long Protocol: A Retrospective Cohort Study on Clinical Outcomes and Maternal-Neonatal Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N‐terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation | Semantic Scholar [semanticscholar.org]

- 11. cetrorelix | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design of biologically active, conformationally constrained GnRH antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. xenotech.com [xenotech.com]

- 17. benchchem.com [benchchem.com]

- 18. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. In vivo administration of a GnRH antagonist to male mice: effects on pituitary gonadotropin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Role of N-Acetyl-D-2-naphthylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-Acetyl-D-2-naphthylalanine is a synthetic amino acid derivative that has garnered interest in biochemical and pharmaceutical research. Its unique structure, featuring a bulky naphthyl group, imparts specific properties that make it a valuable tool for studying enzyme-substrate interactions and a potential building block for therapeutic agents. This technical guide provides an in-depth overview of the biological activity of N-Acetyl-D-2-naphthylalanine, focusing on its role as an enzyme inhibitor.

Core Biological Activity: Inhibition of α-Chymotrypsin

The primary characterized biological activity of N-Acetyl-D-2-naphthylalanine is its role as a competitive inhibitor of the digestive enzyme α-chymotrypsin. This serine protease plays a crucial role in the breakdown of proteins in the small intestine. The inhibitory action of N-Acetyl-D-2-naphthylalanine is attributed to its structural similarity to the natural substrates of α-chymotrypsin, which typically contain aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The naphthyl group of N-Acetyl-D-2-naphthylalanine is thought to interact with the hydrophobic binding pocket (S1 pocket) of the α-chymotrypsin active site, a region that accommodates the aromatic side chains of its substrates. By occupying this binding site, N-Acetyl-D-2-naphthylalanine prevents the enzyme from binding to its natural substrates, thereby inhibiting its catalytic activity.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for N-Acetyl-D-2-naphthylalanine in the public domain, a comprehensive data table cannot be provided at this time. Research in this area would be required to determine key quantitative metrics such as:

| Parameter | Value | Conditions |

| Ki (Inhibition Constant) | Not Available | |

| IC50 (Half-maximal Inhibitory Concentration) | Not Available |

Signaling Pathways

Currently, there is no direct evidence in the available literature linking N-Acetyl-D-2-naphthylalanine to specific signaling pathways. Its primary described function is as a direct competitive inhibitor of an enzyme, a mechanism that does not typically involve the modulation of intracellular signaling cascades.

Experimental Protocols

The following is a generalized experimental protocol for determining the inhibitory activity of N-Acetyl-D-2-naphthylalanine against α-chymotrypsin. This protocol is based on established methods for assaying chymotrypsin inhibition.

Objective: To determine the inhibition constant (Ki) of N-Acetyl-D-2-naphthylalanine for α-chymotrypsin.

Materials:

-

α-Chymotrypsin (from bovine pancreas)

-

N-Acetyl-D-2-naphthylalanine

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA) or other suitable chromogenic substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor and substrate

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl).

-

Prepare a stock solution of N-Acetyl-D-2-naphthylalanine in DMSO.

-

Prepare a stock solution of the chromogenic substrate (e.g., S-AAPF-pNA) in DMSO.

-

Prepare the assay buffer (Tris-HCl, pH 8.0).

-

-

Assay Setup:

-

In a 96-well microplate, add increasing concentrations of N-Acetyl-D-2-naphthylalanine to the wells. Include a control group with no inhibitor.

-

Add a fixed concentration of the chromogenic substrate to each well.

-

The final volume in each well should be brought to a consistent level with the assay buffer.

-

-

Enzyme Reaction Initiation and Measurement:

-

Initiate the reaction by adding a fixed concentration of α-chymotrypsin to each well.

-

Immediately place the microplate in a pre-warmed (e.g., 25°C or 37°C) microplate reader.

-

Measure the rate of the reaction by monitoring the increase in absorbance at 405 nm over time. The product of the substrate hydrolysis, p-nitroaniline, absorbs at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V0) from the linear portion of the absorbance versus time plots for each inhibitor concentration.

-

Plot the reaction velocities against the substrate concentration for each inhibitor concentration (if determining the mechanism of inhibition).

-

To determine the IC50 value, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

-

The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.

-

Visualizations

Caption: Workflow for determining the inhibitory activity of N-Acetyl-D-2-naphthylalanine.

Caption: Competitive inhibition of α-chymotrypsin by N-Acetyl-D-2-naphthylalanine.

Applications and Future Directions

The primary application of N-Acetyl-D-2-naphthylalanine in research has been as a probe for the active site of α-chymotrypsin, helping to elucidate the structural requirements for substrate binding and inhibition. Its use as a building block in the synthesis of more complex molecules for drug discovery, particularly in the context of neurological disorders, has been suggested but remains an area for further exploration.

Future research should focus on:

-

Quantitative Inhibition Studies: Detailed kinetic studies to determine the Ki and IC50 values of N-Acetyl-D-2-naphthylalanine for α-chymotrypsin and other related proteases.

-

Structural Biology: X-ray crystallography or NMR studies to visualize the binding mode of N-Acetyl-D-2-naphthylalanine within the active site of α-chymotrypsin.

-

Exploration of Other Targets: Investigating the potential inhibitory activity of N-Acetyl-D-2-naphthylalanine against other enzymes, particularly those implicated in neurological diseases.

-

Derivative Synthesis: Using N-Acetyl-D-2-naphthylalanine as a scaffold for the synthesis of novel compounds with improved potency and selectivity for therapeutic targets.

The Pivotal Role of Ac-D-2-Nal-OH in the Development of Potent GnRH Antagonists

A Technical Guide for Drug Development Professionals

The strategic incorporation of the unnatural amino acid, N-Acetyl-D-3-(2-naphthyl)alanine (Ac-D-2-Nal-OH), represents a cornerstone in the evolution of third-generation Gonadotropin-Releasing Hormone (GnRH) antagonists. Its unique structural properties have been instrumental in transforming native GnRH decapeptides into potent, clinically effective therapeutics like Cetrorelix and Ganirelix. This guide delves into the core contributions of this compound, detailing its impact on structure-activity relationships, the resultant pharmacological profiles, and the experimental methodologies underpinning its evaluation.

Introduction: The Quest for Effective GnRH Antagonism

Gonadotropin-Releasing Hormone (GnRH), a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, is the master regulator of the reproductive axis.[1] It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control gonadal function. GnRH antagonists function by competitively blocking the GnRH receptor on pituitary gonadotropes, leading to a rapid, dose-dependent suppression of gonadotropin secretion.[2][3][4] This mechanism avoids the initial hormonal surge—or "flare effect"—seen with GnRH agonists, a critical advantage in clinical applications such as assisted reproductive technologies (ART) and the treatment of hormone-dependent cancers.[1][5]

The development of potent GnRH antagonists has been a long-standing challenge in medicinal chemistry. Early-generation antagonists were hampered by low potency and significant side effects, most notably histamine release.[5][6] A major breakthrough came with the systematic modification of the native GnRH sequence, particularly at the N-terminus. The substitution of the first three amino acids with hydrophobic D-amino acids proved crucial for enhancing receptor binding affinity and stability.

This compound: A Keystone Modification for Potency and Stability

The introduction of Ac-D-2-Nal at position 1 of the GnRH sequence is a hallmark of modern, highly potent antagonists.[1][7] This modification, often part of a hydrophobic cluster including D-pClPhe at position 2 and D-Trp or D-3-Pal at position 3, confers several critical advantages that collectively enhance the antagonist's therapeutic profile.[1][7]

Structure-Activity Relationship (SAR) Insights:

-

Enhanced Receptor Binding: The bulky, hydrophobic naphthyl group of Ac-D-2-Nal significantly increases the affinity of the antagonist for the GnRH receptor. This enhanced binding is a primary driver of its potent inhibitory activity.

-

Increased Stability: The N-terminal acetylation and the D-configuration of the amino acid protect the peptide from degradation by exopeptidases, thereby prolonging its biological half-life. First-generation antagonists often showed poor water solubility and a tendency to form gels, issues that were addressed in later generations.[1][5]

-

Optimal Conformation: The incorporation of D-amino acids at the N-terminus, including Ac-D-2-Nal, helps to induce and stabilize a β-II' turn conformation. This specific three-dimensional structure is crucial for effective receptor binding and antagonist activity.[1]

The combination of these features results in antagonists with high potency, allowing for effective suppression of gonadotropin release at low doses.

Quantitative Comparison of GnRH Antagonists

The impact of this compound and other strategic modifications is evident in the pharmacological data of clinically approved antagonists. Cetrorelix and Ganirelix, both incorporating Ac-D-2-Nal at position 1, are widely used in ART.[1]

| Antagonist | Structure (Key N-Terminal & Position 6 Modifications) | Primary Application | Mean Bioavailability (SC) | Noteworthy Clinical Outcomes |

| Cetrorelix | Ac-D-Nal¹ , D-Cpa², D-Pal³, D-Cit⁶ | Assisted Reproductive Technology (ART) | 85%[1] | Comparable pregnancy rates to GnRH agonists with a significantly lower risk of Ovarian Hyperstimulation Syndrome (OHSS).[1][8][9] Demonstrates superior LH surge control compared to Ganirelix.[8][9] |

| Ganirelix | Ac-D-Nal¹ , D-Cpa², D-Pal³, D-hArg(Et)₂⁶ | Assisted Reproductive Technology (ART) | 91%[1] | Pregnancy and live birth rates equivalent to agonist protocols.[1] Effective prevention of premature LH surges.[1] |

| Acyline | Ac-D-2Nal¹ , D-4Cpa², D-3Pal³ | Investigational | Not Applicable | Potent GnRH antagonist used as a reference compound in research, with an IC₅₀ of 0.52 nM in a human GnRH receptor assay.[10][11] |

Signaling Pathways and Experimental Workflows

GnRH Receptor Signaling Pathway

GnRH antagonists exert their effect by blocking the initiation of the downstream signaling cascade. Upon binding, the native GnRH agonist activates the GnRH receptor, a G protein-coupled receptor (GPCR). This primarily engages the Gq/11 family of G proteins, leading to the activation of Phospholipase Cβ (PLCβ).[12][13][14] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC), respectively, culminating in gonadotropin synthesis and secretion.[12]

General Workflow for GnRH Antagonist Development

The development and evaluation of a novel GnRH antagonist, from initial design to in vivo testing, follows a structured workflow. This process begins with the chemical synthesis of the peptide, followed by rigorous purification and characterization, and culminates in a series of biological assays to determine potency and efficacy.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Effectiveness and safety of GnRH antagonist originator and generic in real-world clinical practice: a retrospective cohort study [frontiersin.org]

- 3. Gonadotrophin-releasing hormone antagonists for assisted reproductive technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gonadotropin-releasing hormone antagonists for assisted reproductive techniques: are there clinical differences between agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent gonadotropin releasing hormone antagonists with low histamine-releasing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity studies of antagonists of luteinizing hormone-releasing hormone with emphasis on the amino-terminal region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship studies of gonadotropin-releasing hormone antagonists containing S-aryl/alkyl norcysteines and their oxidized derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]

- 14. academic.oup.com [academic.oup.com]

Technical Guide: Spectroscopic and Methodological Profile of N-Acetyl-D-2-naphthylalanine (Ac-D-2-Nal-OH)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally derived NMR and IR spectral data for N-Acetyl-D-2-naphthylalanine (Ac-D-2-Nal-OH) is limited. The data presented in this guide is a combination of information for structurally related compounds and predicted values based on established spectroscopic principles. This guide is intended to provide a comprehensive methodological framework and expected analytical data for researchers working with this compound.

Introduction

N-Acetyl-D-2-naphthylalanine (this compound) is a derivative of the non-proteinogenic amino acid D-2-naphthylalanine. The introduction of an N-acetyl group can be a crucial step in peptide synthesis and the development of peptidomimetics, potentially influencing the compound's conformational properties, metabolic stability, and biological activity. This technical guide provides a detailed overview of the expected spectral characteristics of this compound, along with generalized experimental protocols for its analysis and synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and known chemical shift and absorption frequency ranges.

Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) in Hz |

| NH | ~8.0 - 8.5 | d | ~8.0 |

| H α | ~4.5 - 4.8 | m | - |

| H β | ~3.0 - 3.3 | m | - |

| Naphthyl H | ~7.4 - 8.0 | m | - |

| Acetyl CH ₃ | ~1.8 - 2.0 | s | - |

| COOH | ~12.0 - 13.0 | br s | - |

Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Carbon | Predicted Chemical Shift (ppm) |

| C =O (Carboxyl) | ~173 - 175 |

| C =O (Acetyl) | ~169 - 171 |

| Naphthyl C (Aromatic) | ~125 - 135 |

| C α | ~52 - 55 |

| C β | ~37 - 40 |

| Acetyl C H₃ | ~22 - 24 |

Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Strong and broad due to hydrogen bonding. |

| N-H Stretch (Amide) | 3350 - 3250 | Moderate, sharp peak. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Multiple weak to moderate sharp peaks. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Multiple weak to moderate sharp peaks. |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong, sharp peak. |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong, sharp peak. |

| N-H Bend (Amide II) | 1570 - 1515 | Moderate, sharp peak. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Multiple moderate to weak sharp peaks. |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not widely published. The following are generalized yet detailed protocols for the analysis of N-acetylated amino acids using modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.

-

Sample Preparation:

-

Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and place it in a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).[1][2] The choice of solvent will depend on the solubility of the compound and the desired exchange characteristics of the labile protons (NH and OH).

-

Gently agitate the vial to dissolve the sample completely.

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

-

Ensure the sample height in the NMR tube is at least 4-5 cm for proper instrument shimming.[3]

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.[1]

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform.

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a secondary standard.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and straightforward method for obtaining an IR spectrum of a solid sample.

-

Sample Preparation and Data Acquisition (ATR-FTIR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

-

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide on the Physical Properties of N-Acetyl-D-2-naphthylalanine

Introduction

N-Acetyl-D-2-naphthylalanine is a specialized derivative of the D-alanine amino acid. It is characterized by the presence of an acetyl group attached to the nitrogen atom and a naphthyl moiety, which significantly increases its lipophilicity compared to its parent amino acid. This modification makes it a valuable building block in pharmaceutical research, particularly in the synthesis of peptide-based drugs and novel therapeutics where enhanced binding affinity and metabolic stability are desired.[1] Understanding its core physical properties is crucial for its application in drug design, formulation, and biochemical studies.

Core Physical and Chemical Properties

The fundamental physical and chemical data for N-Acetyl-D-2-naphthylalanine are summarized below. These properties are essential for handling, storage, and application in a research setting.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-acetamido-3-(naphthalen-2-yl)propanoic acid | [2] |

| Synonyms | Ac-D-2-Nal-OH, (R)-N-Acetyl-2-naphthylalanine | [1] |

| CAS Number | 37440-01-0 | [1][3] |

| Molecular Formula | C₁₅H₁₅NO₃ | [1][3] |

| Molecular Weight | 257.27 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 179-193 °C | [1] |

| Purity | ≥ 98% (as determined by HPLC) | [1] |

| Optical Rotation ([α]D) | Data not available in cited literature | |

| Solubility | Data not available in cited literature | |

| pKa | Data not available in cited literature |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of N-Acetyl-D-2-naphthylalanine are provided below. These represent standard laboratory procedures.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method using a digital melting point apparatus is a standard and reliable technique.[4]

Methodology:

-

Sample Preparation: A small amount of dry N-Acetyl-D-2-naphthylalanine powder is carefully packed into a capillary tube to a height of 2-3 mm. The tube is tapped gently to ensure the sample is compact at the sealed end.[5]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a digital melting point apparatus.

-

Preliminary Measurement: An initial rapid heating (e.g., 10-20 °C/minute) is performed to determine an approximate melting range.[5]

-

Accurate Measurement: A fresh sample is prepared. The apparatus is heated to a temperature approximately 20 °C below the estimated melting point. The heating rate is then reduced to a slow ramp (e.g., 1-2 °C/minute) to allow for thermal equilibrium.[4]

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-1.0 °C).[4]

Determination of Solubility

Determining the solubility profile is essential for developing formulations and designing solution-based experiments. A qualitative assessment in various common laboratory solvents is a necessary first step. The hydrophobicity of the naphthyl group suggests poor solubility in water, while the polar acetyl and carboxyl groups may allow solubility in certain organic solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)).

-

Sample Preparation: A small, measured amount of N-Acetyl-D-2-naphthylalanine (e.g., 1-2 mg) is added to a series of labeled vials.

-

Solubilization: A fixed volume of each solvent (e.g., 1 mL) is added to the respective vials.

-

Agitation: The vials are vortexed or sonicated for a set period (e.g., 2-5 minutes) to facilitate dissolution. Gentle warming can be applied if necessary, especially for less soluble samples.[6]

-

Observation: The samples are allowed to stand and are then visually inspected for dissolution. The solubility is characterized qualitatively (e.g., freely soluble, sparingly soluble, insoluble) based on the presence of undissolved solid.[7]

Determination of Specific Optical Rotation

As a chiral molecule, N-Acetyl-D-2-naphthylalanine is expected to be optically active, meaning it will rotate the plane of plane-polarized light.[8] The specific rotation is a characteristic physical property measured using a polarimeter.

Methodology:

-

Solution Preparation: A precise concentration of N-Acetyl-D-2-naphthylalanine is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (in which it is fully soluble) in a volumetric flask. The concentration (c) is typically expressed in g/mL.[9]

-

Instrument Calibration: The polarimeter is turned on and allowed to stabilize. A blank measurement is taken by filling the polarimeter cell with the pure solvent and zeroing the instrument.[10]

-

Sample Measurement: The polarimeter cell is rinsed and filled with the prepared sample solution, ensuring no air bubbles are present. The path length (l) of the cell, in decimeters (dm), is noted.[9][10]

-

Data Acquisition: The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured. The measurement is typically performed using the sodium D-line (589 nm) at a controlled temperature (e.g., 20 °C).[9]

-

Calculation: The specific rotation ([α]) is calculated using Biot's law:[11][12] [α] = α / (l × c)

References

- 1. chemimpex.com [chemimpex.com]

- 2. D-3-(2-Naphthyl)alanine | C13H13NO2 | CID 2733661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Acetyl-3-(2-naphthyl)-DL-alanine | C15H15NO3 | CID 3755735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 7. microbenotes.com [microbenotes.com]

- 8. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 12. Khan Academy [khanacademy.org]

An In-depth Technical Guide to N-Acetyl-D-3-(2-naphthyl)alanine (Ac-D-2-Nal-OH)

CAS Number: 37440-01-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-3-(2-naphthyl)alanine (Ac-D-2-Nal-OH) is a synthetic amino acid derivative that has garnered significant attention in pharmaceutical research and development. Its unique structural properties, particularly the naphthyl moiety, enhance its lipophilicity and potential for specific biological interactions. This technical guide provides a comprehensive overview of the applications of this compound, with a primary focus on its role as a key building block in the synthesis of peptide-based therapeutics, most notably Gonadotropin-Releasing Hormone (GnRH) antagonists. This document details the mechanism of action, quantitative data, and explicit experimental protocols relevant to its synthesis and application in drug discovery.

Introduction

This compound, chemically known as (2R)-2-acetamido-3-naphthalen-2-ylpropanoic acid, is a chiral amino acid derivative. Its incorporation into peptide chains can significantly influence their conformation and biological activity. A primary application of this compound is in the design of GnRH antagonists. These antagonists are crucial in the management of hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids, and are also utilized in assisted reproduction technologies.[1] The bulky and hydrophobic naphthyl group of this compound is instrumental in enhancing the binding affinity of these peptide antagonists to the GnRH receptor.[2] Beyond its role in GnRH antagonists, this compound is also employed in biochemical research to study protein-protein interactions and as a tool in enzyme inhibition studies, for example, with α-chymotrypsin.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 37440-01-0 |

| Molecular Formula | C₁₅H₁₅NO₃ |

| Molecular Weight | 257.29 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 179-193 °C |

| Boiling Point | 530.7 °C at 760 mmHg |

| Density | 1.241 g/cm³ |

| Purity | ≥ 98% (HPLC) |

| Solubility | Soluble in common organic solvents. |

| Storage | Store at 2-8 °C |

Core Applications and Mechanism of Action

The principal application of this compound is as a critical component in the synthesis of third-generation GnRH antagonists.

Role in Gonadotropin-Releasing Hormone (GnRH) Antagonists

This compound is typically incorporated at the N-terminus of synthetic peptide antagonists of the Gonadotropin-Releasing Hormone Receptor (GnRH-R). The hydrophobic naphthyl group contributes to a high-affinity binding to the GnRH-R, which is a G protein-coupled receptor located on pituitary gonadotropes.

Mechanism of Action:

GnRH antagonists containing this compound competitively and reversibly bind to the GnRH-R in the anterior pituitary gland. This binding blocks the endogenous GnRH from activating the receptor, thereby inhibiting the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This immediate and profound suppression of gonadotropins leads to a rapid decrease in the production of gonadal steroids: testosterone in males and estrogen and progesterone in females. This mechanism is central to the therapeutic efficacy of these antagonists in hormone-dependent diseases.

Below is a diagram illustrating the signaling pathway of the Hypothalamic-Pituitary-Gonadal (HPG) axis and the mechanism of action of a GnRH antagonist.

Quantitative Data on Biological Activity

The inclusion of this compound in GnRH antagonists leads to potent biological activity. The following table summarizes in vitro and in vivo data for Acyline, a well-studied GnRH antagonist containing this compound.

| Parameter | Value / Observation |

| Acyline Sequence | Ac-D-2-Nal-D-4-Cpa-D-3-Pal-Ser-4-Aph(Ac)-D-4-Aph(Ac)-Leu-Ilys-Pro-D-Ala-NH₂ |

| In Vitro Potency (IC₅₀) | 0.52 nM (in a reporter gene assay in HEK-293 cells expressing the human GnRH receptor)[3] |

| In Vivo Effect (Male Rats) | A single subcutaneous injection of 75 µg/kg maximally suppressed FSH to 46.9%, LH to 12.4%, and Testosterone to 13.4% of baseline levels, with suppression lasting over 48 hours.[4] |

| Pharmacokinetics (Humans) | After a 75 µg/kg subcutaneous injection, peak serum levels of Acyline reached 18.9 ng/ml at 1 hour and remained elevated for 7 days.[4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the synthesis of a GnRH antagonist, as well as protocols for relevant biological assays.

Synthesis of this compound

This protocol describes the direct acetylation of D-2-naphthylalanine.

Materials:

-

D-2-naphthylalanine

-

2 M Sodium hydroxide (NaOH) solution

-

Acetic anhydride

-

Concentrated Hydrochloric acid (HCl)

-

Ethyl acetate

-

Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend D-2-naphthylalanine (1.0 equivalent) in water in a flask.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add 2.0 equivalents of 2 M NaOH solution while stirring to dissolve the amino acid.

-

Add acetic anhydride (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

-

Continue stirring the reaction mixture at room temperature for 12 hours.

-

After 12 hours, cool the mixture in an ice bath and acidify to pH 2-3 with concentrated HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

-

Characterize the final product by HPLC, NMR, and mass spectrometry.

Solid-Phase Synthesis of a GnRH Antagonist (Acyline)

This protocol outlines the manual Fmoc-based solid-phase peptide synthesis of Acyline.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-D-2-Nal-OH)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

HBTU, HOBt, DIEA (coupling reagents)

-

Acetic anhydride

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

-

RP-HPLC system

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF, DCM, and isopropanol.

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-D-Ala-OH) to the resin using HBTU/HOBt/DIEA in DMF for 2 hours.

-

Washing: Wash the resin as in step 3.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the Acyline sequence, with Fmoc-D-2-Nal-OH being the final amino acid coupled.

-

N-terminal Acetylation: After the final coupling and Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIEA in DMF.

-

Final Washing and Drying: Wash the resin extensively with DMF, DCM, and methanol, and then dry under vacuum.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours.

-

Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

GnRH Receptor Competitive Binding Assay

This protocol is for determining the binding affinity of a compound (e.g., a peptide containing this compound) to the GnRH receptor.

Materials:

-

Cell line expressing the human GnRH receptor (e.g., HEK-293 or COS-1 cells)

-

Radiolabeled GnRH agonist (e.g., ¹²⁵I-[D-Ala⁶,N-Me-Leu⁷,Pro⁹NEt]GnRH)

-

Unlabeled competitor compound (e.g., Acyline)

-

Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

-

Cell harvesting equipment

-

Scintillation counter

Procedure:

-

Membrane Preparation: Culture the GnRH receptor-expressing cells and harvest them. Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a microplate, add the cell membrane preparation, the radiolabeled GnRH agonist at a fixed concentration (below its K_d), and varying concentrations of the unlabeled competitor compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4 °C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the K_i (inhibition constant) from the IC₅₀ value.

α-Chymotrypsin Inhibition Assay

This protocol can be used to assess the potential of this compound to inhibit the enzymatic activity of α-chymotrypsin.

Materials:

-

α-Chymotrypsin enzyme solution

-

Substrate solution (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

-

This compound solution (potential inhibitor)

-

Assay buffer (e.g., Tris-HCl, pH 7.8)

-

Spectrophotometer or microplate reader capable of reading at 405 nm

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of this compound, and the α-chymotrypsin solution. Include control wells with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme with the potential inhibitor at a controlled temperature (e.g., 25 °C) for a set period (e.g., 10 minutes).

-

Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 405 nm at regular intervals for a defined period (e.g., 5-10 minutes). The increase in absorbance corresponds to the formation of p-nitroaniline as the substrate is hydrolyzed.

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration. Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the enzyme's activity.

Conclusion

N-Acetyl-D-3-(2-naphthyl)alanine (CAS 37440-01-0) is a valuable and versatile building block in medicinal chemistry and biochemical research. Its primary and most impactful application lies in the development of potent GnRH peptide antagonists, where its unique structure contributes to high receptor binding affinity and efficacy. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the synthesis, application, and evaluation of this important compound in the pursuit of novel therapeutics.

References

- 1. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [chembk.com]

- 3. The reaction of an α-aza-amino acid derivative with chymotrypsin and its use as a ligand for covalent affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Stereochemical Nuances of Ac-D-2-Nal-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemistry of N-acetyl-D-2-naphthylalanine (Ac-D-2-Nal-OH), a chiral building block of significant interest in pharmaceutical research and peptide design. This document outlines its chemical properties, stereospecific attributes, and the analytical methodologies crucial for its characterization.

Core Physicochemical and Stereochemical Properties

This compound is the N-acetylated derivative of the non-proteinogenic amino acid D-2-naphthylalanine. The "D" designation in its name is critical, defining the absolute configuration of the chiral center at the alpha-carbon, which dictates its three-dimensional orientation and subsequent biological interactions. The presence of the bulky naphthyl group provides unique steric and hydrophobic properties, influencing the conformation of peptides into which it is incorporated.[]

A key parameter for characterizing the stereochemistry of a chiral molecule is its specific rotation, which is the measure of the rotation of plane-polarized light by a solution of the compound. For this compound, a negative specific rotation is observed, indicating it is levorotatory. In contrast, its enantiomer, Ac-L-2-Nal-OH, would exhibit a positive specific rotation of the same magnitude under identical conditions.

| Property | This compound | Ac-L-2-Nal-OH | Reference |

| Molecular Formula | C15H15NO3 | C15H15NO3 | [2] |

| Molecular Weight | 257.28 g/mol | 257.3 g/mol | [][2] |

| CAS Number | 37440-01-0 | 37439-99-9 | [][2] |

| Appearance | White to off-white powder | Not specified | [2] |

| Purity (HPLC/UPLC) | ≥98.00% | Not specified | [2] |

| Specific Rotation [α]D20 | -12.5° ± 3.0° (c=1, DMF) | Not specified | [2] |

| Melting Point | Not specified | 185-186°C | [] |

| Boiling Point | Not specified | 543.4°C at 760 mmHg | [] |

| Density | Not specified | 1.243 g/cm³ | [] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acetylation of D-2-naphthylalanine. A common and effective method involves the use of acetic anhydride as the acetylating agent.

Materials:

-

D-2-naphthylalanine

-

Acetic anhydride

-

Glacial acetic acid

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve D-2-naphthylalanine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a molar excess of acetic anhydride to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, the reaction mixture is typically quenched by the addition of water to hydrolyze any excess acetic anhydride.

-

The product, this compound, can then be isolated by crystallization, often induced by cooling the aqueous mixture.

-

The crystalline product is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Chiral HPLC Analysis

The enantiomeric purity of this compound is a critical quality attribute and is typically determined using chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel®) or a macrocyclic glycopeptide-based column (e.g., Astec® CHIROBIOTIC® T) is often effective for the separation of N-acetylated amino acid enantiomers.[3]

-

Mobile Phase: The mobile phase composition is crucial for achieving enantiomeric separation and can be either normal-phase (e.g., hexane/isopropanol with an acidic modifier like trifluoroacetic acid) or reversed-phase (e.g., water/acetonitrile or methanol with a buffer). The selection depends on the specific chiral stationary phase used.

-

Detection: UV detection at a wavelength where the naphthyl chromophore absorbs strongly (e.g., ~280 nm).

-

Flow Rate: Typically around 1.0 mL/min.

-

Temperature: Column temperature is usually maintained at a constant value (e.g., 25 °C) to ensure reproducibility.

Sample Preparation:

-

Prepare a stock solution of the this compound sample in a suitable solvent (e.g., mobile phase).

-

Dilute the stock solution to an appropriate concentration for HPLC analysis.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Stereochemistry Visualization

The absolute configuration of the chiral center in this compound is "D". In the Fischer projection, the amino group is on the right side. In the Cahn-Ingold-Prelog (CIP) system, for D-amino acids (excluding cysteine), the configuration is typically (R).

Applications in Drug Development and Research

This compound and its parent amino acid, D-2-naphthylalanine, are valuable tools in drug design and peptide science. The incorporation of this D-amino acid can:

-

Increase Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which can improve their in vivo half-life.

-

Modulate Receptor Binding and Selectivity: The specific stereochemistry and the bulky naphthyl side chain can influence the binding affinity and selectivity of peptides for their target receptors. For instance, replacing a phenylalanine residue with 2-naphthylalanine has been shown to increase selectivity for certain receptors.[4]

-

Induce Specific Secondary Structures: The steric hindrance of the naphthyl group can constrain the peptide backbone, promoting the formation of specific secondary structures like β-turns.

While this compound is widely used as a building block in the synthesis of peptidomimetics and other chiral molecules, specific signaling pathways directly modulated by this compound itself are not extensively documented in the available scientific literature. Its primary role appears to be as a synthetic intermediate and a tool for introducing specific stereochemical and conformational properties into larger molecules. Researchers utilize it in biochemical assays, often as a component of a larger probe or inhibitor designed to interact with a specific biological target.[5]

Conclusion

A thorough understanding of the stereochemistry of this compound is fundamental for its effective application in research and drug development. Its defined "D" configuration, characterized by its specific optical rotation, is the basis for its utility in creating stereochemically pure and conformationally constrained peptides and other bioactive molecules. The experimental protocols for its synthesis and chiral analysis are essential for ensuring the quality and enantiomeric purity of this important chiral building block. While its direct biological activity is not well-defined, its role as a key structural component in the design of novel therapeutics is well-established.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Ac-D-2-Nal-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-D-2-Nal-OH, or N-acetyl-D-3-(2-naphthyl)alanine, is a modified amino acid derivative that finds significant application in peptide chemistry and drug discovery. The D-configuration of the amino acid can enhance peptide stability against enzymatic degradation, while the N-terminal acetylation neutralizes the N-terminal charge, which can improve cell permeability and mimic the native protein structure.[1][2][3] The bulky naphthyl group can also be instrumental in studying peptide-receptor interactions. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fmoc/tBu strategy.

Materials and Reagents

| Reagent | Supplier | Grade |

| Fmoc-D-2-Nal-OH | Sigma-Aldrich | ≥98.0% (HPLC)[4] |

| Rink Amide MBHA Resin | Sigma-Aldrich | 100-200 mesh |

| N,N-Dimethylformamide (DMF) | Thermo Fisher Scientific | Peptide Synthesis Grade |

| Piperidine | Sigma-Aldrich | Reagent Grade |

| Acetic Anhydride | Sigma-Aldrich | Reagent Grade |

| Diisopropylethylamine (DIEA) | Sigma-Aldrich | Reagent Grade |

| Dichloromethane (DCM) | Thermo Fisher Scientific | ACS Grade |

| Trifluoroacetic acid (TFA) | Thermo Fisher Scientific | Reagent Grade |

| Triisopropylsilane (TIS) | Sigma-Aldrich | 98% |

| Water | Milli-Q or equivalent | HPLC Grade |

| Diethyl ether (anhydrous, peroxide-free) | Thermo Fisher Scientific | ACS Grade |

| Acetonitrile (ACN) | Thermo Fisher Scientific | HPLC Grade |

Equipment

| Equipment | Description |

| Solid-Phase Peptide Synthesizer | Automated or manual system |

| Reaction Vessel | Fritted glass reactor |

| Shaker/Vortexer | For mixing resin and reagents |

| Vacuum Filtration System | For washing the resin |

| Lyophilizer (Freeze-Dryer) | For drying the final product |

| High-Performance Liquid Chromatography (HPLC) System | For purification and analysis |

| Mass Spectrometer (MS) | For identity confirmation |

Experimental Workflow Diagram

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Detailed Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales.

Resin Preparation

-

Place approximately 300 mg of Rink Amide MBHA resin in a fritted reaction vessel.[5]

-

Add 5 mL of DMF to the resin and allow it to swell for at least 1 hour at room temperature with occasional agitation.[5][6]

-

After swelling, drain the DMF using vacuum filtration.

Fmoc-D-2-Nal-OH Coupling

-

Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin. Agitate for 3 minutes, then drain. Repeat this step with a fresh 5 mL of 20% piperidine in DMF for 10 minutes.[7]

-

Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-D-2-Nal-OH (5 eq.), HBTU (4.9 eq.), and HOBt (5 eq.) in a minimal amount of DMF.

-

Add DIEA (10 eq.) to the amino acid solution and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

N-terminal Acetylation

-

Fmoc Deprotection: Perform the Fmoc deprotection step as described in step 2.1.

-

Washing: Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

Acetylation: Prepare an acetylation solution of acetic anhydride/DIEA/DMF (1:2:7 v/v/v). Add 5 mL of this solution to the resin and agitate for 30 minutes at room temperature.[8]

-

Washing: Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).

-

Dry the resin under vacuum for at least 2 hours.

Cleavage and Deprotection

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: Perform this step in a well-ventilated fume hood.[9]

-

Add 5 mL of the cleavage cocktail to the dry resin.[10]

-

Agitate the mixture at room temperature for 2 hours.[10][11]

-

Filter the solution to separate the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with an additional 1-2 mL of TFA and combine the filtrates.

Precipitation, Purification, and Analysis

-

Precipitation: Add the TFA filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate should form.[7]

-

Centrifuge the mixture at 3000 rpm for 10 minutes. Decant the ether.

-

Wash the peptide pellet with 20 mL of cold diethyl ether, centrifuge, and decant twice more.

-

After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification: Dissolve the crude peptide in a minimal amount of 50% ACN/water. Purify the peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a suitable gradient of water and acetonitrile, both containing 0.1% TFA.[12]

-

Analysis: Collect the fractions containing the purified peptide and confirm the identity and purity using LC-MS.[12]

-

Lyophilization: Freeze the purified fractions and lyophilize to obtain the final product as a white fluffy powder.

Quantitative Data Summary

| Parameter | Value/Description |

| Synthesis Scale | 0.1 mmol |

| Resin | Rink Amide MBHA, ~300 mg |

| Fmoc-D-2-Nal-OH | 5 equivalents |

| Coupling Reagents | HBTU (4.9 eq.), HOBt (5 eq.), DIEA (10 eq.) |

| Coupling Time | 2 hours |

| Acetylation Reagent | Acetic Anhydride/DIEA/DMF (1:2:7 v/v/v) |

| Acetylation Time | 30 minutes |

| Cleavage Cocktail | TFA/TIS/Water (95:2.5:2.5 v/v/v) |

| Cleavage Time | 2 hours |

| Typical Crude Purity | 70-85% (by HPLC) |

| Typical Final Purity | >98% (by HPLC after purification) |

Biological Relevance of D-Nal Containing Peptides

Peptides incorporating D-2-Naphthylalanine (D-Nal) have been explored in various therapeutic areas. For instance, cyclic alpha-melanocyte stimulating hormone (α-MSH) analogues containing D-Nal have demonstrated high affinity and selectivity for the melanocortin-4 (MC4) receptor.[13] The D-Nal residue can act as a fluorescent probe to study peptide-membrane interactions, and its incorporation has been linked to deeper penetration into the lipid bilayer, potentially enhancing receptor affinity and selectivity.[13] The synthesis of such modified peptides is a critical step in the development of novel therapeutics with improved pharmacokinetic profiles.

References

- 1. lifetein.com [lifetein.com]

- 2. Acetylated Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 3. N-Terminal Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 4. Fmoc-D-2-Nal-OH ≥98.0% (HPLC) | 138774-94-4 [sigmaaldrich.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. rsc.org [rsc.org]

- 8. peptide.com [peptide.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. peptide.com [peptide.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 13. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ac-D-2-Nal-OH as a Fluorescent Probe for Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-2-naphthylalanine (Ac-D-2-Nal-OH) is a fluorescent amino acid derivative that serves as a valuable tool for investigating protein structure, function, and ligand binding. Its intrinsic fluorescence, originating from the naphthalene moiety, is highly sensitive to the polarity of its local microenvironment. This property allows it to be used as a non-invasive probe to monitor changes in protein conformation and interactions. When this compound binds to a protein, its fluorescence properties, such as emission intensity and wavelength, may change, providing insights into the binding event and the nature of the binding site. The D-isomeric form also offers resistance to proteolysis, which can be advantageous in certain biological assays.

One of the key advantages of using this compound is that its parent amino acid, D-2-naphthylalanine (D-Nal), possesses a significantly longer excited-state lifetime compared to the intrinsic fluorescence of tryptophan residues in proteins.[1] This allows for the clear distinction of the probe's signal from the protein's background fluorescence, enhancing the signal-to-noise ratio in experimental setups.[1]

These application notes provide a comprehensive guide to utilizing this compound as a fluorescent probe for protein studies, including its photophysical properties, experimental protocols for determining binding affinity, and data interpretation.

Data Presentation

Photophysical Properties of this compound